molecular formula C17H18ClN3S B3223042 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216739-96-6

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B3223042
CAS No.: 1216739-96-6
M. Wt: 331.9 g/mol
InChI Key: APGQUQMVQWPITC-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a research tool in various scientific studies.

Mechanism of Action

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This increase can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory . The compound’s action on AChE may also affect other biochemical pathways involving cholinergic neurotransmission .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the brain . This increase can enhance cognitive functions and potentially alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the reaction of benzo[d]thiazole derivatives with phenylpiperazine. One common method includes the condensation of 2-aminobenzothiazole with 4-phenylpiperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.ClH/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17;/h1-9H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQUQMVQWPITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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